molecular formula C11H21ClO3S B13523387 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13523387
M. Wt: 268.80 g/mol
InChI Key: XAVLNPXBRKQVDY-UHFFFAOYSA-N
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Description

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with 3-chloropropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in an organic solvent, such as dichloromethane, at room temperature.

    Hydrolysis: This reaction is usually performed in an aqueous medium, often with a mild acid or base to catalyze the reaction.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions, often in solvents like tetrahydrofuran.

Major Products

    Substitution Reactions: Sulfonamides or sulfonate esters.

    Hydrolysis: Sulfonic acid and hydrochloric acid.

    Reduction: Sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability or chemical resistance.

    Industrial Applications: The compound is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-((3-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
  • 2-Methyl-3-((4-methylcyclohexyl)oxy)propane-1-sulfonyl chloride
  • 2-Methyl-3-((2-ethylcyclohexyl)oxy)propane-1-sulfonyl chloride

Uniqueness

2-Methyl-3-((2-methylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The presence of the 2-methylcyclohexyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, where precise control over reaction outcomes is required.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

2-methyl-3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h9-11H,3-8H2,1-2H3

InChI Key

XAVLNPXBRKQVDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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